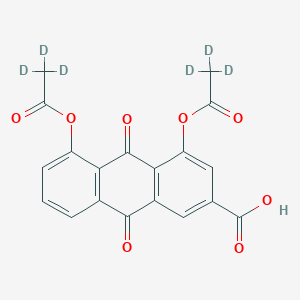

Diacerein-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diacerein is a slow-acting drug used primarily in the treatment of osteoarthritis due to its anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . The deuterium labeling in Diacerein-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diacerein-d6 involves the deuteration of diacerein. One common method is the oxidation of protected aloe-emodin in the presence of an oxidizing system and a radical catalyst, followed by the substitution of the protector groups with acetyl groups . This process ensures high purity and excellent yields of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using high-purity starting materials such as parietic acid, acetic anhydride as a solvent and acylating agent, and zinc chloride anhydrous as a catalyst . The process is optimized to ensure high yield and purity, making it suitable for extensive research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Diacerein-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form rhein, its active metabolite.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromic anhydride in acetic acid, sodium nitrite in sulfuric acid.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.

Substitution Reagents: Various acylating agents like acetic anhydride.

Major Products Formed

Rhein: The primary active metabolite formed through oxidation.

Substituted Derivatives: Various derivatives formed through substitution reactions, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Diacerein-d6 has a wide range of applications in scientific research:

Chemistry: Used in studies involving metabolic pathways and reaction mechanisms due to its deuterium labeling.

Biology: Helps in understanding the biological processes and interactions at the molecular level.

Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of diacerein in the body.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Diacerein-d6 exerts its effects primarily through its active metabolite, rhein. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 and upregulating tissue inhibitors of matrix metalloproteinases . This action reduces the activity of several MMPs, which play a significant role in cartilage degradation. Additionally, rhein inhibits the interleukin-1β (IL-1β) system, reducing inflammation and extracellular matrix production .

Vergleich Mit ähnlichen Verbindungen

Diacerein-d6 is compared with other similar compounds such as:

Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) used for pain relief in osteoarthritis.

Diclofenac Sodium: Another NSAID with comparable efficacy but a higher risk of gastrointestinal side effects.

Piroxicam: An NSAID with similar pain-relieving effects but different pharmacokinetic properties.

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving metabolic studies and pharmacokinetics.

Eigenschaften

Molekularformel |

C19H12O8 |

|---|---|

Molekulargewicht |

374.3 g/mol |

IUPAC-Name |

9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 |

InChI-Schlüssel |

TYNLGDBUJLVSMA-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O |

Kanonische SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)

![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)

![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)

![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)

![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)

![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)